molecular formula C9H15FO3 B1445835 2-Fluoro-2-(4-methoxycyclohexyl)acetic acid CAS No. 1566668-42-5

2-Fluoro-2-(4-methoxycyclohexyl)acetic acid

Cat. No.: B1445835
CAS No.: 1566668-42-5
M. Wt: 190.21 g/mol
InChI Key: FEYMORGLFBIPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(4-methoxycyclohexyl)acetic acid is an organic compound with the molecular formula C9H15FO3. It is a versatile small molecule scaffold used in various chemical and biological applications . The compound features a cyclohexane ring substituted with a methoxy group and a fluoroacetic acid moiety, making it an interesting subject for synthetic and application-based research.

Preparation Methods

The synthesis of 2-Fluoro-2-(4-methoxycyclohexyl)acetic acid involves several steps, typically starting with the preparation of the cyclohexane ring and subsequent functionalization. . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-Fluoro-2-(4-methoxycyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Fluoro-2-(4-methoxycyclohexyl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

2-Fluoro-2-(4-methoxycyclohexyl)acetic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

2-fluoro-2-(4-methoxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h6-8H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYMORGLFBIPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid
Reactant of Route 2
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid
Reactant of Route 3
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid
Reactant of Route 4
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid
Reactant of Route 5
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid
Reactant of Route 6
2-Fluoro-2-(4-methoxycyclohexyl)acetic acid

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